(3-Amino-4-isopropoxyphenyl)-methanol
Overview
Description
(3-Amino-4-isopropoxyphenyl)-methanol: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by its unique structure, which includes an amino group (-NH2), an isopropoxy group (-OCH(CH3)2), and a methanol group (-CH2OH) attached to a phenyl ring. Due to its distinct chemical properties, it has garnered interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-isopropoxyphenyl)-methanol typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group (-NO2) at the para position, forming para-nitrophenol.
Reduction: The nitro group in para-nitrophenol is reduced to an amino group (-NH2), yielding para-aminophenol.
Isopropoxylation: The amino group in para-aminophenol is then reacted with isopropyl alcohol in the presence of a catalyst to introduce the isopropoxy group, forming (3-Amino-4-isopropoxyphenol) .
Methanolysis: Finally, the hydroxyl group in (3-Amino-4-isopropoxyphenol) is converted to a methanol group (-CH2OH) through methanolysis, resulting in This compound .
Industrial Production Methods: In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3-Amino-4-isopropoxyphenyl)-methanol: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a corresponding amine or amide.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amines, amides.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
(3-Amino-4-isopropoxyphenyl)-methanol: has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which (3-Amino-4-isopropoxyphenyl)-methanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the isopropoxy group can influence the compound's solubility and reactivity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
(3-Amino-4-isopropoxyphenyl)-methanol: can be compared with other similar compounds, such as:
4-Amino-3-isopropoxyphenol: Similar structure but with a different position of the amino group.
3-Amino-4-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Amino-3-isopropoxyphenol: Similar structure but with a different position of the isopropoxy group.
This compound stands out due to its unique combination of functional groups, which contribute to its versatility and utility in various fields.
Properties
IUPAC Name |
(3-amino-4-propan-2-yloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMRYQPHTZUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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